![molecular formula C16H24O2 B14276800 2-[(2-Heptylphenoxy)methyl]oxirane CAS No. 148772-56-9](/img/structure/B14276800.png)
2-[(2-Heptylphenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Heptylphenoxy)methyl]oxirane is an organic compound with the molecular formula C16H26O2 It belongs to the class of epoxides, which are characterized by a three-membered cyclic ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Heptylphenoxy)methyl]oxirane typically involves the reaction of 2-heptylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as quaternary ammonium salts, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Heptylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: The epoxide ring can be opened by nucleophiles, such as water, alcohols, amines, and halides, leading to the formation of diols, ethers, amines, and halohydrins, respectively.
Oxidation and reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alcohols.
Substitution reactions: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, halides
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Nitric acid, halogens, sulfuric acid
Major Products
Diols: Formed from ring-opening with water
Ethers: Formed from ring-opening with alcohols
Amines: Formed from ring-opening with amines
Halohydrins: Formed from ring-opening with halides
Ketones and carboxylic acids: Formed from oxidation
Alcohols: Formed from reduction
Wissenschaftliche Forschungsanwendungen
2-[(2-Heptylphenoxy)methyl]oxirane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[(2-Heptylphenoxy)methyl]oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of various products depending on the nucleophile involved. The phenoxy group can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Methylphenoxy)methyl]oxirane: Similar structure but with a methyl group instead of a heptyl group.
2-[(2-Methoxyphenoxy)methyl]oxirane: Similar structure but with a methoxy group instead of a heptyl group.
2-[(2-Chlorophenoxy)methyl]oxirane: Similar structure but with a chloro group instead of a heptyl group.
Uniqueness
2-[(2-Heptylphenoxy)methyl]oxirane is unique due to its long heptyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. This compound’s unique structure makes it suitable for specific industrial and research applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
148772-56-9 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
2-[(2-heptylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-9-14-10-7-8-11-16(14)18-13-15-12-17-15/h7-8,10-11,15H,2-6,9,12-13H2,1H3 |
InChI-Schlüssel |
ABTAANTUIVCOTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=CC=C1OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


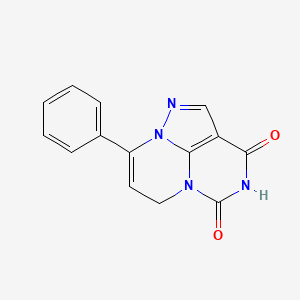

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
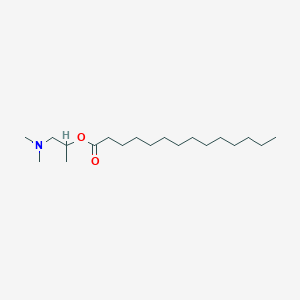
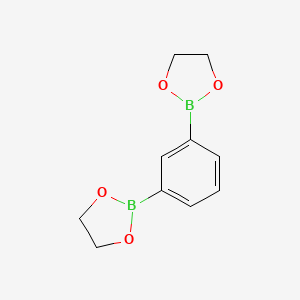
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)

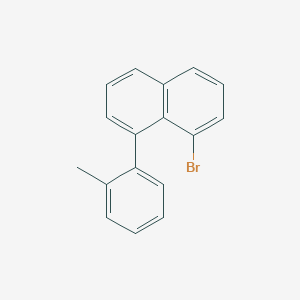
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
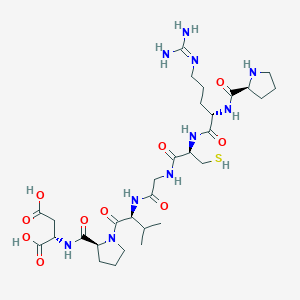
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
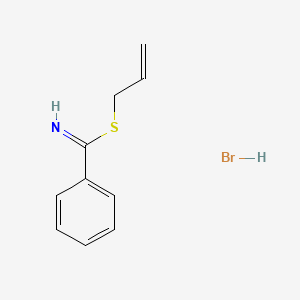
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
